molecular formula C9H5ClN2O2 B11789266 1-Chlorophthalazine-6-carboxylic acid

1-Chlorophthalazine-6-carboxylic acid

Cat. No.: B11789266
M. Wt: 208.60 g/mol
InChI Key: PVZQHKCCNMDQHK-UHFFFAOYSA-N
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Description

1-Chlorophthalazine-6-carboxylic acid is an organic compound with the molecular formula C₉H₅ClN₂O₂. It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. The compound is characterized by the presence of a chlorine atom at the first position and a carboxylic acid group at the sixth position of the phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chlorophthalazine-6-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of phthalazine derivatives followed by carboxylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the desired position .

Another method involves the direct carboxylation of 1-chlorophthalazine using carbon dioxide (CO₂) in the presence of a suitable catalyst. This reaction can be carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Chlorophthalazine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding phthalazine derivatives with higher oxidation states.

    Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction reactions can produce phthalazine-6-carboxylic acid derivatives with different functional groups .

Scientific Research Applications

1-Chlorophthalazine-6-carboxylic acid has several scientific research applications, including:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Due to its structural features, this compound is investigated for its potential as a pharmacophore in drug design.

    Material Science: The compound is used in the development of functional materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Chlorophthalazine-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

In organic synthesis, the compound’s reactivity is governed by the presence of the chlorine atom and the carboxylic acid group. These functional groups participate in various chemical reactions, enabling the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    Phthalazine-6-carboxylic acid: Lacks the chlorine atom at the first position, resulting in different reactivity and properties.

    1-Chlorophthalazine: Lacks the carboxylic acid group, limiting its applications in certain chemical reactions.

    1-Bromophthalazine-6-carboxylic acid:

Uniqueness

1-Chlorophthalazine-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group. This combination of functional groups enhances its reactivity and versatility in various chemical reactions. Additionally, the compound’s structure allows for its use in diverse scientific research applications, making it a valuable compound in organic synthesis, medicinal chemistry, and material science .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

1-chlorophthalazine-6-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-2-1-5(9(13)14)3-6(7)4-11-12-8/h1-4H,(H,13,14)

InChI Key

PVZQHKCCNMDQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1C(=O)O)Cl

Origin of Product

United States

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